An In-depth Technical Guide to (3-Amino-2-chlorophenyl)methanol (CAS: 136774-74-8)
An In-depth Technical Guide to (3-Amino-2-chlorophenyl)methanol (CAS: 136774-74-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-2-chlorophenyl)methanol, registered under CAS number 136774-74-8, is a substituted aminobenzyl alcohol that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its unique trifunctional structure—comprising an aromatic amine, a benzylic alcohol, and a halogen substituent—positions it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a logical synthesis protocol derived from established chemical precedents, its reactivity profile, and its potential applications in medicinal chemistry and drug discovery. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective handling, characterization, and strategic implementation in synthetic campaigns.
Physicochemical and Structural Characteristics
(3-Amino-2-chlorophenyl)methanol is a solid organic compound at room temperature.[1] The strategic placement of the amino, chloro, and hydroxymethyl groups on the phenyl ring dictates its reactivity and utility. The presence of both hydrogen bond donors (-NH₂, -OH) and a halogen atom influences its solubility, crystal packing, and interaction with biological targets when incorporated into larger molecules.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 136774-74-8 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [2][3] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | NNHZHTAUBMLREH-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=C(C(=C1)N)Cl)CO | [3] |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [3] |
| Storage Conditions | Store in a refrigerator (2-8°C), sealed from moisture and light. | [1][4] |
Synthesis and Purification
While specific peer-reviewed synthesis literature for (3-Amino-2-chlorophenyl)methanol is not abundant, a robust synthetic route can be reliably postulated based on standard organic transformations and protocols for closely related isomers.[5][6] The most logical and efficient approach involves the reduction of a suitable precursor, such as 2-chloro-3-aminobenzoic acid.
Proposed Synthetic Workflow: Reduction of 2-chloro-3-aminobenzoic acid
The carboxylic acid functional group can be selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This method is well-documented for the synthesis of analogous aminobenzyl alcohols.[5]
Caption: Proposed synthesis of (3-Amino-2-chlorophenyl)methanol via reduction.
Experimental Protocol (Hypothetical)
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Preparation: Under an inert nitrogen atmosphere, a 1 M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is added to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The solution is cooled to 0°C using an ice bath.
-
Addition of Precursor: 2-chloro-3-aminobenzoic acid is dissolved in a minimal amount of anhydrous THF. This solution is added dropwise to the stirred LiAlH₄ solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.
-
Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
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Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product with high purity.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly cataloged, the structure of (3-Amino-2-chlorophenyl)methanol allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
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¹H NMR: The spectrum would feature a singlet for the benzylic methylene protons (-CH ₂OH) around δ 4.5-4.7 ppm. The aromatic region (δ 6.5-7.5 ppm) would display three distinct signals corresponding to the protons on the trisubstituted ring. Broad singlets for the amine (-NH ₂) and hydroxyl (-OH ) protons would also be present, with their chemical shifts being dependent on solvent and concentration.
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¹³C NMR: The spectrum would show seven distinct carbon signals. The benzylic carbon (-C H₂OH) would appear around δ 60-65 ppm. The six aromatic carbons would resonate in the δ 115-150 ppm range, with the carbons directly attached to the electronegative chlorine and nitrogen atoms being significantly shifted.
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IR Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C-O stretching band around 1050 cm⁻¹.
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Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 157. A characteristic (M+2) peak at m/z 159 with approximately one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
The synthetic value of (3-Amino-2-chlorophenyl)methanol lies in the orthogonal reactivity of its three functional groups. This allows for its use as a versatile scaffold in the assembly of complex molecules, particularly in the synthesis of pharmaceutical agents. The general importance of chlorinated compounds in medicinal chemistry is well-established, as they are key components in numerous FDA-approved drugs.[7]
Caption: Key reactivity pathways for (3-Amino-2-chlorophenyl)methanol.
Core Applications:
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Scaffold for Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, while the rest of the molecule acts as a scaffold for building out substituents that target specific regions of the enzyme's active site. Related amino-halo-phenyl intermediates are known to be used in such applications.[6][8]
-
Synthesis of CNS-Active Agents: Halogenated aromatic compounds often exhibit favorable properties for crossing the blood-brain barrier. The structure of this compound makes it a potential starting material for novel therapeutics targeting neurological disorders.
-
Intermediate for Receptor Antagonists: Analogous compounds like (2-Amino-3-chlorophenyl)methanol are documented as reactants in the synthesis of CGRP-receptor antagonists, indicating a potential role for the title compound in similar therapeutic areas.[5]
Safety and Handling
(3-Amino-2-chlorophenyl)methanol is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [1][4][9] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][9][10] |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[11]
Conclusion
(3-Amino-2-chlorophenyl)methanol is a synthetically valuable building block with significant potential for application in drug discovery and medicinal chemistry. Its trifunctional nature allows for diverse and selective chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. While detailed application data for this specific isomer remains proprietary or unpublished, its structural relationship to known pharmaceutical intermediates provides a strong indication of its utility. This guide provides the core technical knowledge necessary for researchers to safely handle, characterize, and strategically employ this compound in their research endeavors.
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136774-74-8|(3-amino-2-chlorophenyl)methanol. BIOFOUNT. [Link]
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Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol. AA Blocks. [Link]
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Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. MDPI. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC). [Link]
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SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOLFGANG HOLZER, et al. [Link]
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(3-Amino-2-fluorophenyl)methanol. MySkinRecipes. [Link]
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3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. [Link]
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